Spiro[4.5]decane-6-carbonitrile
Overview
Description
Spiro[4.5]decane-6-carbonitrile: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of spiro[4.5]decane-6-carbonitrile typically involves the use of cyclohexanone and a nitrile source. One common method is the pinacol-pinacolone rearrangement , which facilitates the formation of the spirocyclic structure . Additionally, Pd-catalyzed decarboxylation has been employed to construct spiro[4.5]decane derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical industry where spirocyclic compounds are of interest .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium azide or organolithium compounds are employed.
Major Products: The major products formed from these reactions include spirocyclic alcohols, amines, and substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: Spiro[4.5]decane-6-carbonitrile is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents due to their unique three-dimensional structure, which can enhance binding affinity and selectivity for biological targets .
Industry: The compound’s stability and reactivity make it suitable for applications in the development of new materials and catalysts .
Mechanism of Action
The mechanism by which spiro[4.5]decane-6-carbonitrile exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include enzyme inhibition or receptor modulation , depending on the specific derivative and application .
Comparison with Similar Compounds
- Spiro[4.5]decane-6,9-dione
- 1,4-Dioxaspiro[4.5]decane
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness: Spiro[4.5]decane-6-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other spirocyclic compounds that may lack such functional groups .
Properties
IUPAC Name |
spiro[4.5]decane-10-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c12-9-10-5-1-2-6-11(10)7-3-4-8-11/h10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJWATAMLRBANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00770397 | |
Record name | Spiro[4.5]decane-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-78-2 | |
Record name | Spiro[4.5]decane-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.